molecular formula C9H13F2NO2 B6747441 (3,3-Difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone

(3,3-Difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone

Cat. No.: B6747441
M. Wt: 205.20 g/mol
InChI Key: JMGGXVOYXHDAGG-UHFFFAOYSA-N
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Description

(3,3-Difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a difluoropyrrolidine ring and an oxolane ring, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with oxolane derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity. Commonly used reagents include strong bases and solvents that facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as crystallization and chromatography to achieve the desired purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Various nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(3,3-Difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluoropyrrolidin-1-yl)-(piperidin-2-yl)methanone: This compound shares a similar difluoropyrrolidine structure but differs in the attached ring system.

    (3,3-Difluoropyrrolidin-1-yl)-(tetrahydrofuran-3-yl)methanone: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

(3,3-Difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone is unique due to its specific combination of the difluoropyrrolidine and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c10-9(11)2-3-12(6-9)8(13)7-1-4-14-5-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGGXVOYXHDAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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